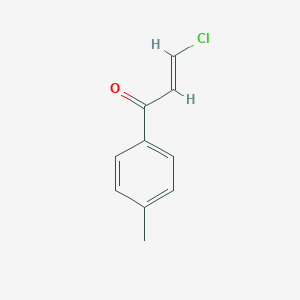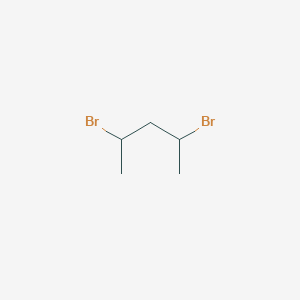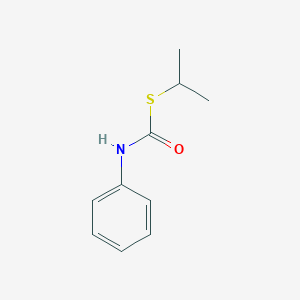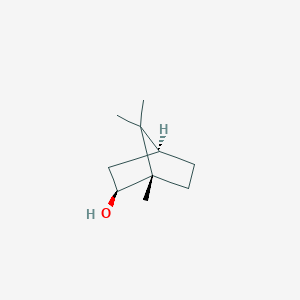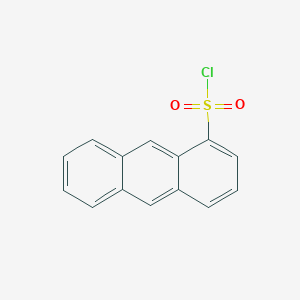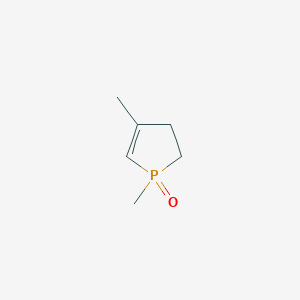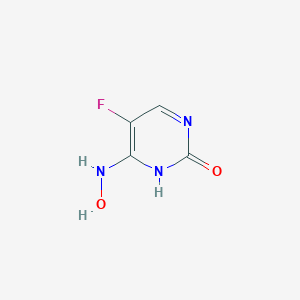![molecular formula C10H13NO2 B098178 N-[4-(1-Hydroxyethyl)phenyl]acetamide CAS No. 16375-92-1](/img/structure/B98178.png)
N-[4-(1-Hydroxyethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-Hydroxyethyl)phenyl]acetamide, commonly known as paracetamol, is a widely used analgesic and antipyretic drug. It is one of the most commonly used drugs worldwide and is available over the counter in most countries. Paracetamol is used to treat a variety of conditions, including headaches, fever, and mild to moderate pain.
作用機序
Paracetamol works by inhibiting the production of prostaglandins, which are involved in the process of inflammation and pain. It does this by blocking the action of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Paracetamol is selective for COX-2, which is responsible for the production of prostaglandins in response to inflammation and pain.
Biochemical and Physiological Effects:
Paracetamol is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 30 minutes to 2 hours. It is metabolized in the liver and excreted in the urine. Paracetamol has a half-life of approximately 2-3 hours in adults and 4 hours in children. Paracetamol is generally well-tolerated, with few adverse effects at therapeutic doses.
実験室実験の利点と制限
Paracetamol is a widely used drug in laboratory experiments due to its well-known mechanism of action and low toxicity at therapeutic doses. However, paracetamol has limitations in laboratory experiments, as it is metabolized by the liver and can be affected by other drugs that are metabolized by the same pathway. Additionally, paracetamol can interfere with the measurement of liver enzymes, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on paracetamol. One area of research is the development of new formulations of paracetamol that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the potential use of paracetamol in the treatment of other conditions, such as inflammation, autoimmune diseases, and cancer. Additionally, research is needed to better understand the mechanisms of paracetamol metabolism and its interactions with other drugs.
合成法
Paracetamol can be synthesized through several methods, including the reduction of p-nitrophenol with sodium borohydride, the acetylation of p-aminophenol with acetic anhydride, or the nitration of phenol followed by reduction of the nitro group. The most commonly used method is the reduction of p-nitrophenol with sodium borohydride.
科学的研究の応用
Paracetamol has been extensively studied for its analgesic and antipyretic properties. It is commonly used in clinical trials to test the efficacy of new pain-relieving drugs. Paracetamol has also been studied for its potential use in the treatment of other conditions, such as osteoarthritis, rheumatoid arthritis, and cancer pain.
特性
CAS番号 |
16375-92-1 |
|---|---|
製品名 |
N-[4-(1-Hydroxyethyl)phenyl]acetamide |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
N-[4-(1-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13) |
InChIキー |
AXSFXIYXBDIWQK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)O |
正規SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
